molecular formula C19H20N2O4 B2393956 benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate CAS No. 2097862-56-9

benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate

Cat. No.: B2393956
CAS No.: 2097862-56-9
M. Wt: 340.379
InChI Key: HNCDSQGCMXETLC-UHFFFAOYSA-N
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Description

Benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate is a complex organic compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring

Safety and Hazards

The safety and hazards associated with benzofuran compounds depend on their specific structure and biological activity . It’s important to handle these compounds with care and follow appropriate safety protocols.

Future Directions

Research on benzofuran compounds has remarkably increased during the past few decades . These compounds have potential applications in many aspects, making them potential natural drug lead compounds . Future research will likely continue to explore the synthesis, biological activities, and potential applications of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzyl alcohol derivative, under acidic or basic conditions.

    Introduction of the Carbamate Group: The carbamate group can be introduced by reacting the benzofuran derivative with an isocyanate or carbamoyl chloride in the presence of a base such as triethylamine.

    Benzylation: The final step involves the benzylation of the carbamate derivative using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring of the benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler compound with a similar core structure but lacking the carbamate and benzyl groups.

    2,3-Dihydrobenzofuran: A reduced form of benzofuran with similar chemical properties.

    Carbamate Derivatives: Compounds with similar carbamate functional groups but different core structures.

Uniqueness

Benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate is unique due to its combination of a benzofuran ring with carbamate and benzyl groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

benzyl N-[2-(2,3-dihydro-1-benzofuran-3-ylmethylamino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-18(11-21-19(23)25-12-14-6-2-1-3-7-14)20-10-15-13-24-17-9-5-4-8-16(15)17/h1-9,15H,10-13H2,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCDSQGCMXETLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)CNC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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